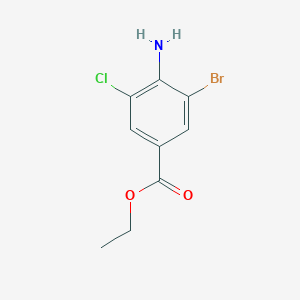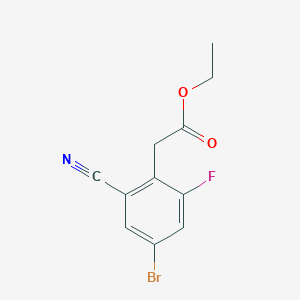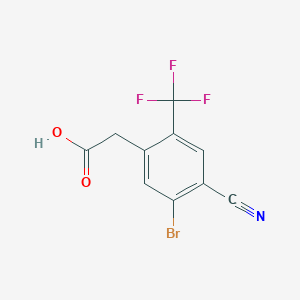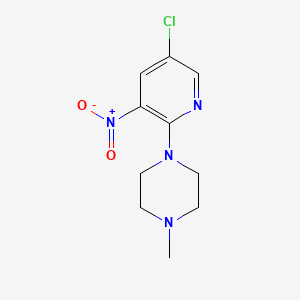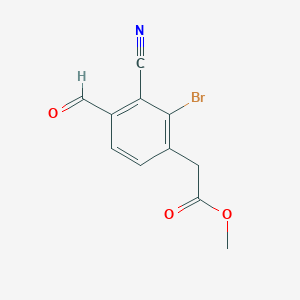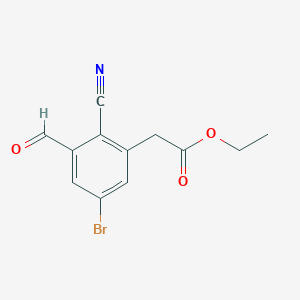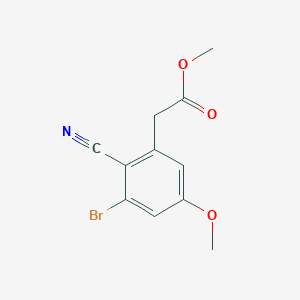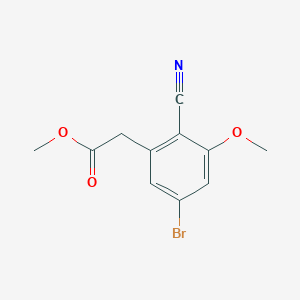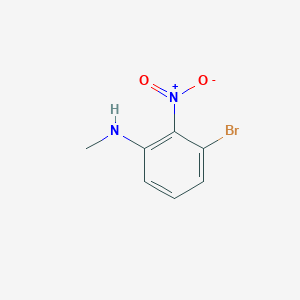
3-bromo-N-metil-2-nitroanilina
Descripción general
Descripción
3-Bromo-N-methyl-2-nitroaniline is an aromatic amine compound containing bromine and nitro groups. It is a stable compound at room temperature and is not easily decomposed. This compound is significant in various chemical syntheses and industrial applications due to its unique structural properties .
Aplicaciones Científicas De Investigación
3-Bromo-N-methyl-2-nitroaniline has several applications in scientific research:
Mecanismo De Acción
Target of Action
It is known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
The mode of action of 3-bromo-N-methyl-2-nitroaniline involves a series of chemical reactions. The process typically starts with nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, meaning it directs the next substituent to attach at the meta position . This sequence of reactions results in the formation of the final compound, 3-bromo-N-methyl-2-nitroaniline .
Biochemical Pathways
They may affect the function of enzymes or disrupt cellular processes by reacting with biological molecules .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability .
Result of Action
Nitroanilines can potentially cause cellular damage due to their reactivity . They may react with cellular components, leading to disruptions in cellular functions .
Action Environment
The action of 3-bromo-N-methyl-2-nitroaniline can be influenced by various environmental factors. For instance, its stability can be affected by temperature, light, and pH . Moreover, its efficacy can be influenced by the presence of other substances that can react with it .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-2-nitroaniline typically involves a multi-step process:
Industrial Production Methods
Industrial production of 3-bromo-N-methyl-2-nitroaniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Condensation: This compound can undergo condensation reactions under acidic conditions to form various derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, metal hydrides (e.g., lithium aluminum hydride).
Nucleophiles: Ammonia, amines, thiols.
Acidic Conditions: Sulfuric acid, hydrochloric acid.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-nitroaniline: Similar structure but lacks the methyl group on the amino nitrogen.
2-Bromo-N-methylaniline: Similar structure but lacks the nitro group.
Uniqueness
3-Bromo-N-methyl-2-nitroaniline is unique due to the presence of both bromine and nitro groups, along with a methylated amino group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
3-bromo-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVRXHXBSVRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653904 | |
| Record name | 3-Bromo-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-53-0 | |
| Record name | 3-Bromo-N-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




